{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Overview
Description
“{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid” is an organic compound with the CAS Number: 914206-02-3 . It has a molecular weight of 299.8 and its IUPAC name is {2-[(4-chlorobenzyl)sulfanyl]-1,3-thiazol-4-yl}acetic acid . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid” involves an aromatic condensation reaction . Specifically, 4-chlorobenzaldehyde reacts with sulfur powder under acidic conditions to produce 4-chlorobenzaldehyde thiol. This intermediate then reacts with acetyl chloride to yield the target compound .Molecular Structure Analysis
The empirical formula of “{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid” is C9H9ClO2S . Its molecular weight is 216.68 .Physical And Chemical Properties Analysis
“{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid” is a white crystalline solid . It is not easily soluble in water, but can dissolve in organic solvents such as alcohols and ethers . The melting point of this compound is approximately 83-85°C , and its pH value is around 4-5 .Safety And Hazards
“{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid” is an organic compound with certain toxicity . During use, appropriate protective measures should be taken, such as wearing gloves and goggles, to avoid contact with skin and eyes . It should be used in a well-ventilated laboratory environment and inhalation of its vapor should be avoided . In case of accidental contact or inhalation, seek medical attention immediately .
Future Directions
“{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid” is an important intermediate in organic synthesis and is often used in organic synthesis reactions . It can be used in the pharmaceutical field to synthesize drugs and other organic compounds . In addition, it can also be used in industries such as dyes and rubber additives .
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S2/c13-9-3-1-8(2-4-9)6-17-12-14-10(7-18-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMVONUACZRSRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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